3,5-dichloro-4-[3-(pyrrolidin-1-yl)propoxy]aniline
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Overview
Description
3,5-dichloro-4-[3-(pyrrolidin-1-yl)propoxy]aniline is an organic compound with the molecular formula C13H18Cl2N2O. It is a derivative of aniline, featuring two chlorine atoms and a pyrrolidine ring attached via a propoxy linker. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-4-[3-(pyrrolidin-1-yl)propoxy]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloroaniline and 3-chloropropylpyrrolidine.
Reaction: The 3,5-dichloroaniline undergoes a nucleophilic substitution reaction with 3-chloropropylpyrrolidine in the presence of a base such as potassium carbonate.
Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-4-[3-(pyrrolidin-1-yl)propoxy]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or reduction of the aniline group.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Dechlorinated products or reduced aniline derivatives.
Substitution: Products with different functional groups replacing the chlorine atoms.
Scientific Research Applications
3,5-dichloro-4-[3-(pyrrolidin-1-yl)propoxy]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,5-dichloro-4-[3-(pyrrolidin-1-yl)propoxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
3,5-dichloroaniline: Lacks the pyrrolidine and propoxy groups, making it less complex.
4-[3-(pyrrolidin-1-yl)propoxy]aniline: Lacks the chlorine atoms, which may affect its reactivity and biological activity.
3,5-dichloro-4-methoxyaniline: Has a methoxy group instead of the pyrrolidine propoxy group.
Uniqueness
3,5-dichloro-4-[3-(pyrrolidin-1-yl)propoxy]aniline is unique due to the presence of both chlorine atoms and the pyrrolidine propoxy group
Properties
CAS No. |
1275425-91-6 |
---|---|
Molecular Formula |
C13H18Cl2N2O |
Molecular Weight |
289.2 |
Purity |
95 |
Origin of Product |
United States |
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